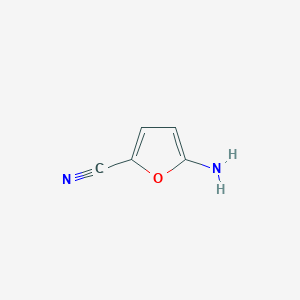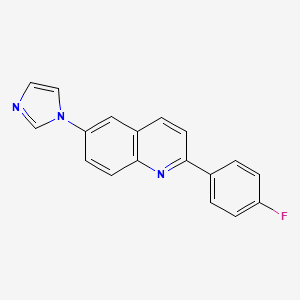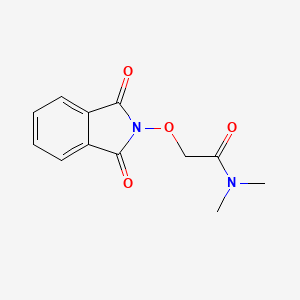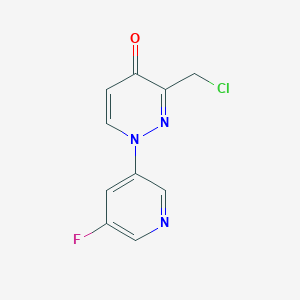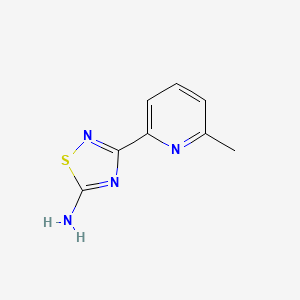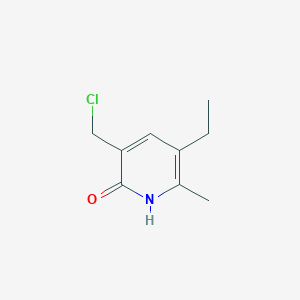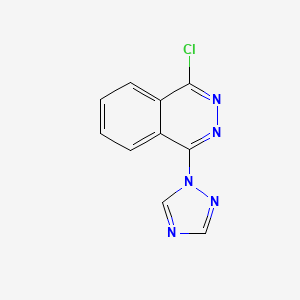![molecular formula C10H11BrN2S B13877509 N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13877509.png)
N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3-bromobenzyl chloride with 2-aminothiazoline under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-aminothiazoline attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-bromobenzyl chloride, 2-aminothiazoline
Solvent: Anhydrous ethanol
Temperature: Reflux
Time: 6-8 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out in stainless steel reactors with automated control systems to monitor temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Phenyl-substituted thiazole
Substitution: Hydroxyl, amino, or alkyl-substituted thiazole
Wissenschaftliche Forschungsanwendungen
N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3-bromophenyl)methyl]-3,4,5-triethoxybenzamide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific combination of a bromophenyl group and a thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H11BrN2S |
|---|---|
Molekulargewicht |
271.18 g/mol |
IUPAC-Name |
N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H11BrN2S/c11-9-3-1-2-8(6-9)7-13-10-12-4-5-14-10/h1-3,6H,4-5,7H2,(H,12,13) |
InChI-Schlüssel |
LUNQHTGTVJOMPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)NCC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



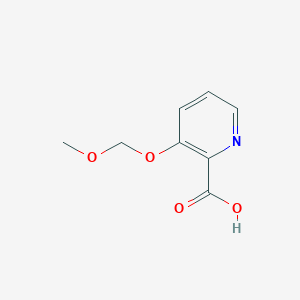
![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)



